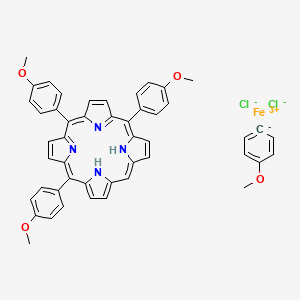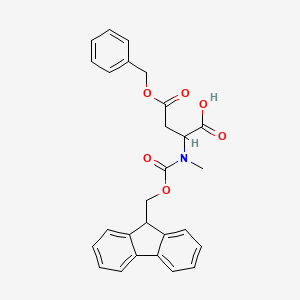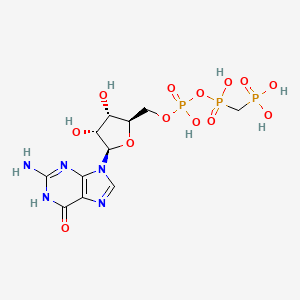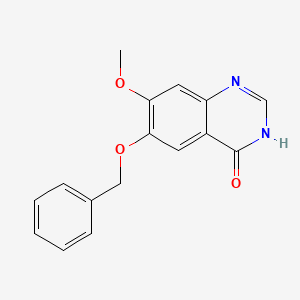
(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile
Descripción general
Descripción
(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile, also known as 8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl acetonitrile or 8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl acetonitrile, is an organic compound that has been studied for its potential applications in various areas of science. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. 8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl acetonitrile is a colorless liquid that is soluble in water and has a boiling point of 135°C.
Aplicaciones Científicas De Investigación
Anti-inflammatory and Anticancer Potential
Research highlights the anti-inflammatory and anticancer effects of various plant extracts, including Annona muricata L., known for its leaves' ethnomedicinal use against cancer and inflammation. These studies underscore the need for further exploration of the molecular mechanisms underlying their anti-inflammatory responses relative to anticancer activity, suggesting a promising area for developing potential anti-inflammatory and anticancer agents (Wahab et al., 2018).
Antimalarial and Anti-infectious Diseases
The 8-aminoquinoline class, including compounds like primaquine, has been extensively studied for their role in treating protozoal infections, such as malaria and leishmaniasis. These compounds affect critical survival stages of Plasmodium parasites, highlighting the importance of developing analogs with broader efficacy and reduced toxicity for future antiprotozoal drugs (Tekwani & Walker, 2006).
Neurodegenerative Disorders
Compounds acting on mitochondria, such as complex I inhibitors, have been associated with inducing neuro-degeneration, similar to Parkinson's disease. This review focuses on the mechanisms of action and the injurious effect of these inhibitors, with a well-studied example being the 1-methyl-4-phenylpyridinium ion (MPP(+)), which suggests a critical area of investigation for potential therapeutic interventions in neurodegenerative disorders (Kotake & Ohta, 2003).
Propiedades
IUPAC Name |
2-(8-methyl-4-oxo-3H-quinazolin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-3-2-4-8-10(7)13-9(5-6-12)14-11(8)15/h2-4H,5H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYWJCQFQKCWAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC(=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]azepane](/img/structure/B1450758.png)

![6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450761.png)

![3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1450765.png)
![5-(4-Tert-butylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1450766.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid](/img/structure/B1450767.png)



![6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one](/img/structure/B1450773.png)